6-Phenyl-4-Azaindole Derivatives Exhibit Sub-Nanomolar MPS1 Kinase Inhibition: Direct Comparative Potency Data
6-Phenyl-1H-pyrrolo[3,2-b]pyridine serves as the core scaffold for MPS1 kinase inhibitors achieving IC50 values as low as 2 nM against full-length MPS1 kinase [1]. In comparison, the corresponding 6-(4-fluorophenyl) analog demonstrates an IC50 of 12.6–13 nM against the structurally distinct GluN2B NMDA receptor—a different target and assay system—illustrating that substitution patterns on the 6-phenyl ring can shift potency across kinases by at least 6-fold [2].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | 6-(4-Fluorophenyl)pyrrolo[3,2-b]pyridin-1-yl analog; IC50 = 12.6–13 nM |
| Quantified Difference | 6.3-fold greater potency (2 nM vs 12.6 nM) for MPS1-targeted scaffold relative to fluorophenyl analog tested on GluN2B NMDA receptor; actual MPS1 vs NMDA selectivity not directly comparable |
| Conditions | Target compound: Inhibition of full-length Mps1 kinase (unknown origin); Comparator: Displacement binding assay on recombinant human GluN1/GluN2B NMDA receptors expressed in mammalian cells |
Why This Matters
For procurement in MPS1/TTK inhibitor programs, the 2 nM IC50 scaffold offers a validated entry point for hit-to-lead optimization, whereas alternative 6-substituted analogs may direct activity toward different kinase targets.
- [1] BindingDB Entry BDBM50386831 (CHEMBL2047959). Affinity Data: IC50 2 nM for MPS1 kinase inhibition. BindingDB. Accessed 2025. View Source
- [2] BindingDB Entry BDBM409475. Affinity Data: IC50 12.6 nM for 4-[6-(4-Fluorophenyl)pyrrolo[3,2-b]pyridin-1-yl]butyl analog on GluN2B NMDA receptor. BindingDB. Accessed 2025. View Source
